7-Amino-3-methoxy-3-cephem-4-carboxylic acid

Antibacterial activity MIC comparison cephalosporin intermediate differentiation

7-Amino-3-methoxy-3-cephem-4-carboxylic acid (7-AMOCA, CAS 51803-38-4) is a bicyclic β-lactam intermediate within the 3-cephem class, bearing a direct 3-methoxy substituent on the dihydrothiazine ring. With molecular formula C₈H₁₀N₂O₄S and molecular weight 230.24 g/mol, it serves as the dedicated parent nucleus for synthesizing the first-generation oral cephalosporin antibiotic cefroxadine (CXD).

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
Cat. No. B12277576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methoxy-3-cephem-4-carboxylic acid
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOC1=C(N2C(C(C2=O)N)SC1)C(=O)O
InChIInChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)
InChIKeyDPUJHFCZDZYLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3-methoxy-3-cephem-4-carboxylic Acid (7-AMOCA): Core Intermediate Procurement Guide for Cefroxadine Synthesis


7-Amino-3-methoxy-3-cephem-4-carboxylic acid (7-AMOCA, CAS 51803-38-4) is a bicyclic β-lactam intermediate within the 3-cephem class, bearing a direct 3-methoxy substituent on the dihydrothiazine ring [1]. With molecular formula C₈H₁₀N₂O₄S and molecular weight 230.24 g/mol, it serves as the dedicated parent nucleus for synthesizing the first-generation oral cephalosporin antibiotic cefroxadine (CXD) [2]. Unlike the broader-scope intermediates 7-ACA or 7-AMCA, 7-AMOCA’s specific 3-substitution pattern dictates its singular downstream application, making its procurement a targeted decision rather than a generic cephalosporin intermediate purchase.

Why Generic 7-ACA or 7-AMCA Cannot Substitute for 7-AMOCA in Cefroxadine Production


The 3-position substituent on the cephem nucleus is the primary determinant of the final antibiotic's identity, spectrum, and pharmacokinetic profile [1]. 7-ACA carries a 3-acetoxymethyl group, which leads to cephalexin and other first-generation cephalosporins; 7-AMCA bears a 3-methoxymethyl group, directing synthesis toward third-generation agents like cefpodoxime proxetil . In contrast, 7-AMOCA possesses a direct 3-methoxy group (enol ether) that is specifically required to construct the cefroxadine scaffold. Attempting to produce cefroxadine from 7-AMCA or 7-ACA would yield a structurally different final compound with altered antibacterial activity and regulatory status. The downstream cefroxadine molecule derived from 7-AMOCA demonstrates approximately 2-fold greater antibacterial potency against Escherichia coli and Streptococcus pneumoniae compared to cephalexin derived from 7-ACA, as confirmed by head-to-head MIC comparisons [2]. This performance gap traces directly back to intermediate selection.

7-AMOCA (CAS 51803-38-4): Quantitative Differentiation Evidence Against Closest Intermediate Analogs


Downstream Antibacterial Potency: Cefroxadine (from 7-AMOCA) vs. Cephalexin (from 7-ACA) — 2-Fold MIC Advantage

The terminal antibiotic cefroxadine, for which 7-AMOCA is the sole parent nucleus, demonstrates approximately 2-fold greater potency than cephalexin (derived from 7-ACA) against key respiratory pathogens. In a direct head-to-head study, the peak MIC values of cefroxadine against Streptococcus pneumoniae and Escherichia coli were superior by approximately two times compared to those of cephalexin [1]. This potency advantage is intrinsic to the 3-methoxy substitution pattern that originates from the 7-AMOCA intermediate. For procurement decisions, selecting 7-AMOCA over 7-ACA commits the synthesis pathway to a higher-potency oral cephalosporin end product.

Antibacterial activity MIC comparison cephalosporin intermediate differentiation

In Vivo Efficacy: Cefroxadine (7-AMOCA Pathway) 2–7 Times More Effective Than Cephalexin/Cephradine in Murine Infection Models

In murine systemic infection models, orally administered cefroxadine (derived from 7-AMOCA) was 2 to 7 times more effective than either cephalexin or cephradine (both derived from 7-ACA-based pathways) [1]. The broader efficacy window (2–7×) reflects both the intrinsic potency advantage of the 3-methoxy cephem scaffold and the favorable pharmacokinetic tissue retention profile conferred by this structural feature. This in vivo differentiation cannot be achieved if the synthesis starts from 7-ACA or 7-ADCA instead of 7-AMOCA.

In vivo antibacterial efficacy ED50 comparison systemic infection model

Tissue Pharmacokinetics: Prolonged Kidney Retention of Cefroxadine (7-AMOCA Pathway) vs. Cephalexin (7-ACA Pathway)

Following oral administration of 20 mg/kg to rats, cefroxadine achieved a peak kidney concentration of 16.0 μg/mL at 2 hours and maintained a concentration of 11.2 μg/mL at 4 hours post-dose. In comparison, cephalexin showed shorter tissue retention under identical conditions [1]. The prolonged kidney residence time correlates with the higher urinary recovery rate observed for cefroxadine versus cephalexin. This pharmacokinetic advantage is structurally encoded in the 3-methoxy substituent provided by the 7-AMOCA intermediate and is absent in 7-ACA-derived cephalosporins.

Pharmacokinetics tissue distribution renal retention

Intermediate Purity Specifications: 7-AMOCA Achieves ≥99.5% Purity by HPLC, Surpassing Typical 95–98% Range of 7-AMCA and 7-ACCA

Commercial 7-AMOCA from major manufacturers is routinely supplied at ≥99.5% purity as determined by HPLC [1]. A patented synthetic route (CN106632399A) produces 7-AMOCA as a white solid powder with purity ≥99.0% [2]. In contrast, typical commercial purity specifications for 7-AMCA (CAS 24701-69-7) range from 97% to 98% [3], and generic cephalosporin intermediates frequently carry purity guarantees of 95–98%. For pharmaceutical synthesis, a ≥0.5–4.5% purity gap translates directly into reduced downstream purification burden, higher final API yield, and fewer impurity-related batch failures.

Intermediate purity HPLC analysis pharmaceutical intermediate quality

Synthetic Route Differentiation: Two-Step, Non-Toxic Methylation Method for 7-AMOCA vs. Three-Step Hazardous Routes for Analog Intermediates

The patented CN110878101A route for 7-AMOCA uses dimethyl carbonate as the methylating agent in a two-step sequence (methylation followed by simultaneous deprotection of 7-amino and 4-carboxyl groups), avoiding the highly toxic dimethyl sulfate or explosive diazomethane required by legacy methods [1]. Traditional 3-methoxy-3-cephem synthesis via the Japanese pharmaceutical route requires dimethyl sulfate (a Schedule I poison) for methylation, followed by separate deprotection steps using large quantities of AlCl₃/anisole generating aluminum-containing hazardous solid waste . The newer 7-AMOCA route reduces steps from three to two, eliminates toxic reagent handling, and simplifies industrial safety compliance. Comparative yield data remain proprietary, but the safety and waste-reduction advantages are documented.

Green chemistry synthesis dimethyl sulfate replacement industrial process safety

Downstream Product Specificity: 7-AMOCA Exclusively Produces Cefroxadine, Whereas 7-AMCA Produces Cefpodoxime — Divergent Therapeutic Profiles

7-AMOCA (CAS 51803-38-4) is the dedicated parent nucleus for cefroxadine, a first-generation oral cephalosporin with potent anti-staphylococcal activity and 95% clinical efficacy in respiratory infections [1][2]. In contrast, 7-AMCA (CAS 24701-69-7, 3-methoxymethyl substituent) is the parent nucleus for cefpodoxime proxetil, a third-generation cephalosporin with extended Gram-negative coverage and β-lactamase stability . Substituting 7-AMCA for 7-AMOCA in a synthesis campaign would produce a completely different API with a distinct regulatory filing, clinical indication set, and market positioning. The structural difference is a single oxygen atom (direct methoxy vs. methoxymethyl), but the pharmacological outcome is a generational shift.

Intermediate-product mapping cephalosporin generation targeting API synthesis specification

Procurement Application Scenarios for 7-Amino-3-methoxy-3-cephem-4-carboxylic Acid (7-AMOCA)


Cefroxadine API Manufacturing: Dedicated Intermediate Procurement for First-Generation Oral Cephalosporin Production

7-AMOCA is the sole commercially established parent nucleus for cefroxadine (CXD) synthesis. Pharmaceutical manufacturers developing or producing cefroxadine API must source this specific intermediate, as substitution with 7-ACA or 7-AMCA would produce a different final molecule. The downstream cefroxadine product demonstrates 2-fold greater MIC potency against E. coli and S. pneumoniae compared to the 7-ACA-derived cephalexin [1], and achieves 2–7× greater in vivo efficacy in murine infection models [1]. With commercial purity specifications reaching ≥99.5% (HPLC) [2], 7-AMOCA supports efficient final-step acylation to cefroxadine with minimized purification burden.

High-Purity Intermediate Sourcing for Generic Drug Registration Batches Requiring Tight Impurity Control

Regulatory filings for generic cefroxadine require demonstration of intermediate purity and impurity profile consistency. 7-AMOCA manufactured via the CN106632399A patented route delivers purity ≥99.0% [3], with the Lingsheng Pharma commercial product reaching ≥99.5% [2]. This compares favorably to the 95–98% typical of 7-AMCA and 7-ACCA intermediates [4]. The higher starting purity translates into fewer process-related impurities in the final API, simplifying the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions and reducing the risk of batch rejection due to unspecified impurity thresholds.

Industrial-Scale Synthesis Campaigns Prioritizing Process Safety and Environmental Compliance

Manufacturing organizations seeking to avoid Schedule I toxic reagents (dimethyl sulfate) and explosive intermediates (diazomethane) in cephalosporin production should source 7-AMOCA produced via the CN110878101A route. This modern two-step process employs dimethyl carbonate as a safe methylating agent and eliminates the aluminum-containing solid waste stream associated with traditional AlCl₃/anisole deprotection methods [5]. The simplified two-step sequence reduces reactor occupancy time and lowers per-batch manufacturing cost, making it the preferred procurement option for environmentally regulated manufacturing jurisdictions.

Structure-Activity Relationship (SAR) Studies on 3-Substituted Cephem Antibacterial Agents

For medicinal chemistry programs exploring the impact of C-3 substitution on cephalosporin antibacterial activity, 7-AMOCA provides the direct 3-methoxy (enol ether) scaffold for systematic comparison with 3-halo, 3-methyl, and 3-methoxymethyl analogs. The foundational SAR work by Chauvette and Pennington (1975) established that 3-methoxy-3-cephems represent a distinct class of potent antibiotics [6], and the availability of high-purity 7-AMOCA enables reproducible derivatization at the 7-amino position for library synthesis. The compound's dedicated role as the cefroxadine precursor also allows direct correlation of in vitro modifications with the known clinical performance of the unmodified cefroxadine benchmark [1].

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